molecular formula C11H20N2O2 B14437351 Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N'-methyl- CAS No. 78959-59-8

Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N'-methyl-

Cat. No.: B14437351
CAS No.: 78959-59-8
M. Wt: 212.29 g/mol
InChI Key: SPTPQSWWSXDOKC-UHFFFAOYSA-N
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Description

Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including hydroxymethyl, propenyl, and pentenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Hydroxymethyl Group: This can be achieved through the hydroxylation of an appropriate precursor.

    Introduction of the Propenyl and Pentenyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Common industrial techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The propenyl and pentenyl groups can be reduced to form saturated hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the production of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydroxymethyl and propenyl groups could play a role in binding to the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2-hydroxyethyl)-N’-methyl-: Similar structure but with a hydroxyethyl group instead of hydroxymethyl and propenyl groups.

    Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of hydroxymethyl, propenyl, and pentenyl groups in urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- gives it distinct chemical properties and reactivity compared to other urea derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

78959-59-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-2-prop-2-enylpent-4-enyl]-3-methylurea

InChI

InChI=1S/C11H20N2O2/c1-4-6-11(9-14,7-5-2)8-13-10(15)12-3/h4-5,14H,1-2,6-9H2,3H3,(H2,12,13,15)

InChI Key

SPTPQSWWSXDOKC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC(CC=C)(CC=C)CO

Origin of Product

United States

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